molecular formula C7H14O2S B6588807 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol CAS No. 2228795-18-2

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol

Cat. No.: B6588807
CAS No.: 2228795-18-2
M. Wt: 162.25 g/mol
InChI Key: ZJDSPHKKVAACOQ-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol is an organic compound characterized by the presence of a dioxolane ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a thiolating agent. One common method is the reaction of the dioxolane derivative with thiourea followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-sensitive pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The dioxolane ring provides structural stability and can enhance the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • 2,2-Dimethyl-1,3-dioxolan-4-one

Uniqueness

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1-thiol is unique due to the presence of both a dioxolane ring and a thiol group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. The thiol group also allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .

Properties

CAS No.

2228795-18-2

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanethiol

InChI

InChI=1S/C7H14O2S/c1-7(2)8-5-6(9-7)3-4-10/h6,10H,3-5H2,1-2H3

InChI Key

ZJDSPHKKVAACOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCS)C

Purity

95

Origin of Product

United States

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